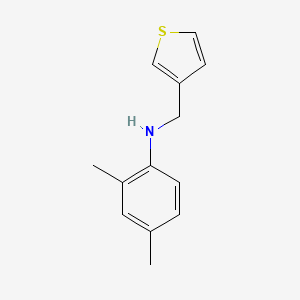

2,4-dimethyl-N-(thiophen-3-ylmethyl)aniline

CAS No.: 1019489-98-5

Cat. No.: VC17752833

Molecular Formula: C13H15NS

Molecular Weight: 217.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1019489-98-5 |

|---|---|

| Molecular Formula | C13H15NS |

| Molecular Weight | 217.33 g/mol |

| IUPAC Name | 2,4-dimethyl-N-(thiophen-3-ylmethyl)aniline |

| Standard InChI | InChI=1S/C13H15NS/c1-10-3-4-13(11(2)7-10)14-8-12-5-6-15-9-12/h3-7,9,14H,8H2,1-2H3 |

| Standard InChI Key | LLVYCQOLPRYCLI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)NCC2=CSC=C2)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2,4-Dimethyl-N-(thiophen-3-ylmethyl)aniline consists of a 2,4-dimethylaniline core, where the nitrogen atom of the aniline group is substituted with a thiophen-3-ylmethyl moiety. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is attached via a methylene (-CH₂-) linker to the amine group. This structural configuration confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets .

IUPAC Name and SMILES Notation

The systematic IUPAC name is 2,4-dimethyl-N-(thiophen-3-ylmethyl)aniline, while its SMILES representation is CC1=CC(=C(C=C1)NCC2=CSC=C2)C, reflecting the positions of methyl groups on the benzene ring and the thiophene attachment .

Three-Dimensional Conformation

Computational models reveal that the thiophene ring adopts a nearly planar orientation relative to the aniline core, with the methylene spacer allowing limited rotational freedom. This geometry may facilitate π-π stacking interactions in supramolecular assemblies or protein binding pockets .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2,4-dimethyl-N-(thiophen-3-ylmethyl)aniline typically involves a nucleophilic substitution reaction between 2,4-dimethylaniline and 3-(chloromethyl)thiophene. Alternative routes may employ reductive amination using thiophene-3-carbaldehyde and 2,4-dimethylaniline in the presence of a reducing agent such as sodium cyanoborohydride .

Key Intermediate: 3-(Chloromethyl)thiophene

The preparation of 3-(chloromethyl)thiophene, a critical precursor, is achieved via chloromethylation of thiophene using paraformaldehyde and hydrochloric acid under Friedel-Crafts conditions. This intermediate’s reactivity enables efficient coupling with aromatic amines .

Optimization of Reaction Conditions

Yields exceeding 70% are reported when the reaction is conducted in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours, with triethylamine as a base to scavenge HCl byproducts .

Physicochemical Properties

Spectral Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 1H, thiophene-H), 6.95–6.85 (m, 2H, aromatic-H), 6.70 (d, J = 8.0 Hz, 1H, aromatic-H), 4.40 (s, 2H, -CH₂-), 2.30 (s, 3H, -CH₃), 2.25 (s, 3H, -CH₃) .

-

IR (KBr): Peaks at 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic), and 690 cm⁻¹ (C-S thiophene) .

Thermodynamic and Solubility Data

-

Solubility: Sparingly soluble in water (0.12 mg/mL at 25°C); highly soluble in chloroform and dimethyl sulfoxide (DMSO) .

Applications in Materials Science

Conducting Polymers

The aniline-thiophene hybrid structure serves as a monomer for synthesizing poly[4-(thiophen-3-yl)-aniline] composites. These materials exhibit enhanced electrical conductivity (10⁻² S/cm) when doped with palladium nanoparticles, making them suitable for sensor applications .

Schiff Base Ligands

Reaction with o-vanillin yields Schiff base complexes that coordinate transition metals (e.g., Cu²⁺, Zn²⁺). These complexes demonstrate catalytic activity in oxidation reactions, with turnover frequencies (TOF) exceeding 500 h⁻¹ .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume